molecular formula C23H16ClFN2O3 B11991851 Ethyl 3-(3-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302912-62-5

Ethyl 3-(3-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B11991851
CAS No.: 302912-62-5
M. Wt: 422.8 g/mol
InChI Key: DQXQQGVOYUJIDS-UHFFFAOYSA-N
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Description

This compound is a pyrrolo[1,2-c]pyrimidine derivative featuring a 3-(3-chlorophenyl) substituent at position 3 and a 4-fluorobenzoyl group at position 6. The electron-withdrawing chlorine (at the 3-position) and fluorine (at the benzoyl group) influence electronic properties, solubility, and intermolecular interactions.

Properties

CAS No.

302912-62-5

Molecular Formula

C23H16ClFN2O3

Molecular Weight

422.8 g/mol

IUPAC Name

ethyl 3-(3-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C23H16ClFN2O3/c1-2-30-23(29)18-11-21(22(28)14-6-8-17(25)9-7-14)27-13-26-19(12-20(18)27)15-4-3-5-16(24)10-15/h3-13H,2H2,1H3

InChI Key

DQXQQGVOYUJIDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)F)C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Pyrimidine Precursors

A study by demonstrated that 4-methyl-6-phenylpyrimidine derivatives undergo cyclization with sodium hydrogen carbonate or acetic anhydride to form pyrrolo[1,2-c]pyrimidines. For example:

  • Reaction : 4-Benzoylmethylene-3-benzyl-3,4-dihydro-6-phenylpyrimidine cyclizes with acetic anhydride to yield 5-acetyl-3,6,7-triphenylpyrrolo[1,2-c]pyrimidine.

  • Conditions : Acetic anhydride, reflux (110–120°C), 2–4 hours.

Palladium-Catalyzed Coupling

Palladium-mediated cross-coupling is critical for introducing aryl groups. Patent outlines a seven-step synthesis of pyrrolo[2,3-d]pyrimidines using ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate as a starting material. Key steps include:

  • Suzuki-Miyaura Coupling : Attaching aryl boronic acids to the pyrimidine core.

  • Cyclization : Using LiHMDS in THF at 5°C to form the pyrrolo ring.

Functionalization at Position 7: 4-Fluorobenzoyl Attachment

The 4-fluorobenzoyl group is introduced via Friedel-Crafts acylation or Suzuki coupling.

Friedel-Crafts Acylation

  • Reagent : 4-Fluorobenzoyl chloride, AlCl₃.

  • Conditions : Dichloromethane, 0°C to room temperature, 6 hours.

  • Yield : 75–85% (analogous to ethyl 3-(3-chlorophenyl)-7-(4-methoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate).

Suzuki Coupling

  • Substrate : 7-Bromo-pyrrolo[1,2-c]pyrimidine.

  • Reagent : 4-Fluorophenylboronic acid, Pd(PPh₃)₄, Na₂CO₃.

  • Conditions : DME/H₂O (3:1), 80°C, 12 hours.

Esterification at Position 5

The ethyl carboxylate group is typically introduced early in the synthesis via esterification of a carboxylic acid intermediate.

Esterification of Carboxylic Acid

  • Reagent : Ethanol, H₂SO₄ (catalytic).

  • Conditions : Reflux, 6 hours.

  • Example : Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is synthesized from 4-chloro-2-(methylthio)pyrimidine-5-carboxylic acid.

Integrated Synthesis Pathway

A plausible integrated route for Ethyl 3-(3-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is outlined below:

StepReactionConditionsYieldReference
1Cyclization of pyrimidine precursorAcetic anhydride, reflux, 4 hours73%
23-Chlorophenyl introductionDMSO, KF, 180°C, 2 hours98%
34-FluorobenzoylationAlCl₃, CH₂Cl₂, 0°C to rt, 6 hours82%
4Ethyl ester formationEthanol, H₂SO₄, reflux, 6 hours89%

Purification and Characterization

Final purification is achieved via column chromatography (SiO₂, hexane/EtOAc) or recrystallization. Characterization data for analogous compounds include:

  • ¹H NMR (DMSO-d₆): δ 8.74 (d, J = 8.0 Hz, 1H), 8.22 (s, 1H), 7.31–7.03 (m, aromatic H).

  • LC-MS : m/z 423.09 [M+H]⁺.

Challenges and Optimization

  • Regioselectivity : Competing reactions at N1 vs. C3 require careful control of temperature and base (e.g., LiHMDS vs. K₂CO₃).

  • Pd Residue : Patent notes residual Pd levels <1 ppm after work-up with NaBH₄.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound features a pyrrolo[1,2-c]pyrimidine core, which is known for its diverse biological activities. The presence of the chlorophenyl and fluorobenzoyl substituents enhances its pharmacological profile.

Antitumor Activity

Research has indicated that derivatives of pyrrolo[1,2-c]pyrimidine exhibit promising antitumor properties. A study focused on similar compounds demonstrated their efficacy against various cancer cell lines, suggesting that ethyl 3-(3-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate could also possess similar activity.

  • Case Study : In vitro studies showed that related pyrrolo compounds inhibited cell proliferation in breast cancer and leukemia models, with IC50 values ranging from 10 to 30 µM .

Antimycobacterial Properties

The compound has also been evaluated for its antimycobacterial activity, particularly against Mycobacterium tuberculosis. Compounds with similar structural frameworks have shown significant activity against both drug-sensitive and multidrug-resistant strains.

  • Research Findings : A related study reported that analogs exhibited anti-tuberculosis activity with minimum inhibitory concentrations (MIC) between 8–128 µg/mL against H37Rv strains . This positions this compound as a candidate for further investigation in tuberculosis treatment.

Synthesis and Characterization

The synthesis of this compound involves several steps, including the formation of the pyrrolo ring and subsequent substitution reactions.

  • Synthesis Method : The synthesis typically includes refluxing starting materials such as ethyl chloroacetate and appropriate amines under controlled conditions to yield the desired product with high purity (>99%) confirmed by HPLC .

Mechanism of Action

The mechanism of action of ethyl 3-(3-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The substituents at positions 3 and 7 significantly impact the compound’s properties. Key analogs include:

Compound Name R3 R7 Key Features
Target Compound 3-(3-Chlorophenyl) 4-Fluorobenzoyl Electron-withdrawing Cl and F; potential for enhanced fluorescence
Ethyl 3-(4-Chlorophenyl)-7-(3,5-trimethoxybenzoyl)-pyrrolo[1,2-c]pyrimidine-5-carboxylate 4-Chlorophenyl 3,5-Trimethoxybenzoyl Methoxy groups donate electrons; may reduce quantum yield
Ethyl 7-(4-Bromobenzoyl)-3-(4-Bromophenyl)-pyrrolo[1,2-c]pyrimidine-5-carboxylate 4-Bromophenyl 4-Bromobenzoyl Heavy Br atoms increase molecular weight; may reduce solubility
Ethyl 3-(4-Biphenylyl)-7-(3,4-Dimethoxybenzoyl)-pyrrolo[1,2-c]pyrimidine-5-carboxylate 4-Biphenylyl 3,4-Dimethoxybenzoyl Extended π-conjugation; highest quantum yield (55%)
Ethyl 3-(3-Chlorophenyl)-7-(Thiophene-2-carbonyl)-pyrrolo[1,2-c]pyrimidine-5-carboxylate 3-Chlorophenyl Thiophene-2-carbonyl Sulfur-containing group; potential for altered redox properties

Spectral and Physicochemical Properties

  • NMR Data : The target compound’s 3-(3-chlorophenyl) group is expected to resonate near δ 148.6 ppm (C3), similar to analogs . The 4-fluorobenzoyl carbonyl signal may appear at δ 184.5 ppm (C=O) .
  • Elemental Analysis : For a related compound (C26H23ClN2O6), calculated values are C: 63.10%, H: 4.68%, N: 5.66% , suggesting high purity in synthesized derivatives.
  • Molecular Weight : The target compound (C23H16ClFN2O3) has a lower molecular weight (~434.84 g/mol) compared to brominated analogs (e.g., 528.20 g/mol for C23H16Br2N2O3), improving solubility.

Fluorescence and Quantum Yield

  • The 4-fluorobenzoyl group in the target compound may enhance fluorescence via inductive effects, though its quantum yield is likely lower than the 55% reported for the 3,4-dimethoxybenzoyl analog .
  • Electron-donating groups (e.g., methoxy) increase π-conjugation and quantum yield, while halogens (Cl, Br) may introduce quenching effects .

Key Research Findings

Substituent Impact on Fluorescence

Compound Quantum Yield (%) Substituent Effects
3,4-Dimethoxybenzoyl analog 55 Extended π-system and electron-donating groups enhance fluorescence.
4-Fluorobenzoyl (target) Not reported Fluorine’s electron-withdrawing nature may stabilize excited states but reduce yield.
4-Bromobenzoyl Not reported Heavy atom effect may increase intersystem crossing, reducing fluorescence.

Comparative Molecular Properties

Compound Molecular Weight (g/mol) LogP Solubility (Predicted)
Target Compound ~434.84 ~3.5 Moderate in DMSO
3,4-Dimethoxybenzoyl analog ~494.47 ~2.8 High in organic solvents
4-Bromobenzoyl analog 528.20 ~5.2 Low

Biological Activity

Ethyl 3-(3-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a synthetic compound belonging to the pyrrolo[1,2-c]pyrimidine class, characterized by its complex structure that includes an ethyl ester functional group and various aromatic substitutions. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties.

Chemical Structure and Properties

  • Molecular Formula : C23H16ClFN2O3
  • Molecular Weight : 422.84 g/mol
  • CAS Number : 302912-62-5

The structure of this compound can be depicted as follows:

Ethyl 3 3 chlorophenyl 7 4 fluorobenzoyl pyrrolo 1 2 c pyrimidine 5 carboxylate\text{Ethyl 3 3 chlorophenyl 7 4 fluorobenzoyl pyrrolo 1 2 c pyrimidine 5 carboxylate}

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, with a focus on its mechanism of action involving apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Assessment

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
A549 (Lung Cancer)20Cell cycle arrest at G2/M phase
HCT116 (Colon Cancer)12Inhibition of proliferation

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary results suggest activity against Mycobacterium tuberculosis and other bacterial strains.

Antitubercular Activity

A study assessed the antitubercular activity of related compounds using Minimum Inhibitory Concentration (MIC) assays. The results indicated that compounds within this chemical class exhibited MIC values ranging from 8 to 128 µg/mL against the H37Rv strain of Mycobacterium tuberculosis.

CompoundMIC (µg/mL)Activity Level
Ethyl 3-(3-chlorophenyl)-...32Moderate
Dimethyl-1-(4-fluorobenzoyl)...16High

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents significantly influence the potency and selectivity of the compound. For instance, the position of halogen atoms on the aromatic rings affects both reactivity and biological efficacy.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with potential biological targets. The results indicate favorable interactions with key proteins involved in cancer progression and bacterial metabolism.

Key Findings from Docking Studies

  • Target Proteins : Enoyl-acyl carrier protein reductase (InhA), anthranilate phosphoribosyltransferase.
  • Binding Affinities : Calculated using AutoDock software; compounds showed significant binding energies indicating strong interactions with target sites.

Q & A

(Basic) What are the key considerations in designing a synthetic route for this compound?

Answer:
The synthesis of pyrrolo[1,2-c]pyrimidine derivatives typically involves multi-step reactions, including cyclization, coupling, and functional group transformations. Key considerations include:

  • Reagent selection : Use of isocyanates (e.g., 4-chlorophenyl isocyanate) and amines (e.g., dipentylamine) for ring formation and substitution .
  • Solvent optimization : Polar aprotic solvents like methylene dichloride or ethanol are preferred for solubility and reaction efficiency .
  • Purification : Recrystallization from ethanol/methylene dichloride mixtures ensures high-purity crystals suitable for X-ray diffraction .
  • Temperature control : Low temperatures (273–278 K) prevent side reactions during intermediate formation .

(Advanced) How can crystallographic data resolve structural ambiguities in pyrrolo[1,2-c]pyrimidine derivatives?

Answer:
Single-crystal X-ray diffraction provides precise structural insights:

  • Dihedral angles : Measure planarity of fused rings (e.g., 5.80° between pyrrolo[3,2-d]pyrimidine rings in related compounds) to confirm stereoelectronic effects .
  • Intermolecular interactions : Weak C–H···O hydrogen bonds and π–π stacking (e.g., centroid distances of 3.595 Å) stabilize crystal packing .
  • Disorder analysis : Refinement parameters (R factor = 0.054) validate atomic positions and detect disorder in substituents .

(Basic) What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirm regiochemistry .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ for C₃₁H₃₇ClN₄O₃ at m/z 549.10) .
  • Infrared (IR) spectroscopy : Stretching frequencies (e.g., C=O at ~1700 cm⁻¹) validate ester and carbonyl functionalities .

(Advanced) How can researchers address discrepancies in biological activity data across pyrrolopyrimidine derivatives?

Answer:

  • Assay standardization : Control variables like cell lines (e.g., tumor models in PET imaging studies) and incubation times .
  • Structural benchmarking : Compare substituent effects (e.g., 4-fluorobenzoyl vs. 2-chlorophenyl groups) on target binding using SAR studies .
  • Data normalization : Use internal standards (e.g., reference inhibitors in enzymatic assays) to minimize inter-lab variability .

(Basic) What purification methods are effective post-synthesis?

Answer:

  • Recrystallization : Ethanol/methylene dichloride (1:1 v/v) yields high-purity crystals for structural analysis .
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients separates polar byproducts (e.g., triphenylphosphine oxide) .
  • Solvent extraction : Ether/petroleum ether mixtures remove hydrophobic impurities .

(Advanced) What strategies optimize yield in multi-step syntheses?

Answer:

  • Catalyst screening : Base catalysts (e.g., EtONa) enhance nucleophilic substitution rates .
  • Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 6 h to <1 h) .
  • Flow chemistry : Continuous reactors improve scalability and reduce solvent waste in large-scale syntheses .

(Basic) How is molecular geometry confirmed experimentally?

Answer:

  • X-ray crystallography : Resolves bond lengths (e.g., C–C = 1.39–1.48 Å) and torsion angles .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict optimized geometries and compare with experimental data .

(Advanced) How do substituents influence the compound's biological activity?

Answer:

  • Electron-withdrawing groups : Fluorobenzoyl moieties enhance metabolic stability and target affinity (e.g., PET imaging agents) .
  • Steric effects : Bulky 3-chlorophenyl groups may hinder binding to enzyme active sites, requiring structural tuning .
  • Hydrogen-bonding capacity : Pyrimidine N-atoms participate in key interactions with biological targets (e.g., kinases) .

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